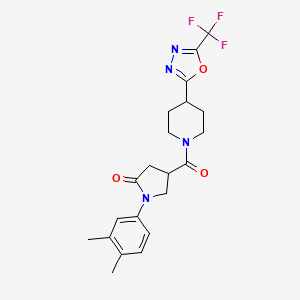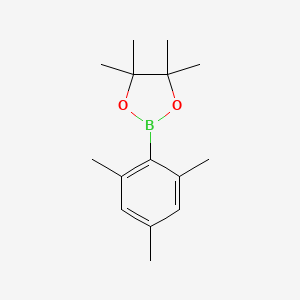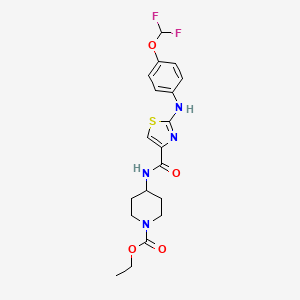![molecular formula C26H21N3O2 B2416601 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901264-97-9](/img/structure/B2416601.png)
1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the dichloro-C6-thiomethyl substituted starting derivative was reacted with an excess of 4-chloroaniline in absolute ethanol under reflux for 4 hours to give a compound in good yield .Molecular Structure Analysis
The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The 1H-NMR spectra were carried on a Bruker AMX 400 spectrometer using tetramethylsilane (TMS) as an internal standard .Chemical Reactions Analysis
The heating of phenylhydrazone led to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the 1H-NMR (300 MHz, CDCl3) δH = 7.81 (d, J = 15.6 Hz, 1H, ArCH), 7.71–7.60 (m, 4H, ArH), 7.45 (d, J = 15.6 Hz, 1H, COCH), 6.97–6.93 (m, 3H, ArH), 3.99 (s, 3H, CH3), 3.98 (s, 3H, CH3), 3.87 (s, 3H, CH3) ppm .Wissenschaftliche Forschungsanwendungen
Photophysics and Molecular Logic Switches
Compounds structurally related to the query chemical have been studied for their photophysical properties, including solvatochromism, acidochromism, and solid state fluorescence. These properties are essential for applications in molecular logic switches, a domain where the fluorescence response to pH changes can be utilized to create binary or multilevel logic gates. For instance, derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show potential as pH-responsive fluorescent materials, indicating their utility in sensor technologies and information processing at the molecular level (Uchacz et al., 2016).
Cytotoxic Activity and Drug Development
Another significant area of application is in drug development, where related compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, a class with structural similarities to the query compound, have been tested and found to have potent cytotoxic effects, with some derivatives showing promising results in preclinical models of cancer (Deady et al., 2003).
Electroluminescent Devices and Organic Electronics
The electronic and photophysical properties of pyrazolo[3,4-b]quinoline derivatives have also been explored for their potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs). These studies focus on synthesizing and characterizing compounds for their absorption, photoluminescence, and electroluminescence properties, aiming to develop materials that can emit light efficiently for use in display and lighting technologies. For example, 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and analyzed for their spectral properties, demonstrating their potential as luminophores in OLEDs (Danel et al., 2009).
Supramolecular Chemistry and Material Science
Research on these compounds extends into supramolecular chemistry, where their ability to form specific interactions and aggregates is of interest. Studies on the effect of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines have provided insights into how molecular design can influence the construction of complex, ordered structures, which is crucial for the development of advanced materials with tailored properties (Portilla et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12-(3,4-dimethylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-8-9-19(12-17(16)2)29-26-20-13-23-24(31-11-10-30-23)14-22(20)27-15-21(26)25(28-29)18-6-4-3-5-7-18/h3-9,12-15H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGAODMIFMAZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

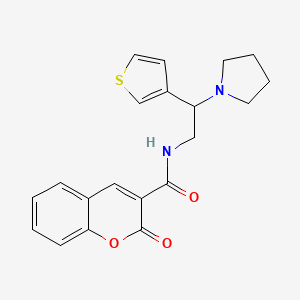
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)
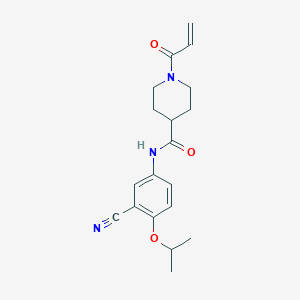

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)
![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
